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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

The table below summarizes the key experimental data characterizing BAY-678's inhibitory activity.

Parameter Value Experimental Context

ICso0 (Enzymatic 20nM [1] [2]  Invitro inhibition of HNE enzyme activity.

Assay)

Ki (Enzymatic Assay) 15nM [1] Reversible inhibition constant.

Selectivity > 1,500-fold No significant inhibition against a panel of 21 other serine
[1][2] proteases at concentrations up to 30 uM.

Pharmacokinetics ti/2=1.3 Medium clearance and oral bioavailability.

(Rat) hours [1]

Detailed Mechanism of Action and Experimental
Evidence

BAY-678 is classified as a reversible inhibitor, meaning it binds to and dissociates from the enzyme without

causing permanent modification [1].

¢ Molecular Interactions: The inhibitor's dihydropyrimidinone core structure allows it to occupy the
active site cleft of HNE. The molecule is engineered to make extensive contacts beyond the primary
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S1 and S2 pockets, contributing to its high potency and selectivity [3]. The cyanophenyl group plays a
critical role in anchoring the molecule within the active site.

¢ Induced-Fit Binding: BAY-678 does not simply fit into a rigid protein pocket. Instead, it induces
conformational changes in the HNE enzyme, allowing for a tighter and more complementary fit that
boosts inhibitory potency [4].

The following diagram illustrates the core concept of its mechanism, from binding to functional outcome.
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BAY-678 binds the HNE active site, forming a reversible complex that inhibits protease function.

Key Experimental Methodologies for Profiling BNE-678

The characterization of BAY-678 relied on several standard and advanced experimental techniques, which

are foundational for research in this area.

¢ In Vitro Enzymatic Activity Assays: The ICso and Ki values were determined using purified HNE
enzyme and a specific chromogenic or fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)
[5]. The rate of substrate cleavage is measured spectrophotometrically in the presence and absence
of the inhibitor.

¢ Selectivity Profiling: To establish selectivity, BAY-678 was tested against a panel of 21 related
serine proteases (e.g., proteinase 3, cathepsin G, thrombin, trypsin) [1] [2]. The lack of significant
inhibition against these off-targets at high concentrations (30 uM) confirmed its high selectivity.
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¢ Molecular Dynamics (MD) and 3D-QSAR: Computational methods like MD simulations and 3D
Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to predict protein-inhibitor
interactions, stability, and key residues involved in binding, as demonstrated in studies of similar
dihydropyrimidone inhibitors [6].

¢ In Vivo Efficacy Models: Proof of concept for BAY-678's therapeutic potential was demonstrated in
rodent models of acute lung injury (ALI) [1] and pulmonary arterial hypertension [3]. These models
typically measure improvements in physiological parameters (e.g., lung function, cardiac remodeling)
and biomarkers of inflammation after oral administration of the compound.

Therapeutic Context and Compound Lineage

BAY-678 represents a significant development in the quest for small-molecule HNE inhibitors. It is
considered a fourth-generation inhibitor [6] [7]. Its discovery paved the way for BAY 85-8501, a clinical
candidate with a modified structure (including the key methyl sulfone group) that "freezes" the bioactive
conformation, leading to picomolar potency [4]. Furthermore, the knowledge gained from BAY-678
contributed to the development of brensocatib, a fifth-generation inhibitor that works upstream by inhibiting
dipeptidyl peptidase 1 (DPP1), the enzyme responsible for activating HNE and other neutrophil serine

proteases [7].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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